Advantame anhydrous

Descripción

Propiedades

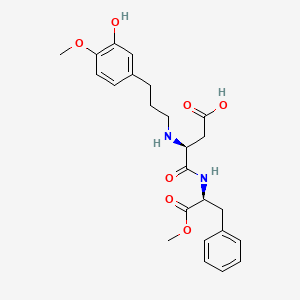

IUPAC Name |

(3S)-3-[3-(3-hydroxy-4-methoxyphenyl)propylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O7/c1-32-21-11-10-17(14-20(21)27)9-6-12-25-18(15-22(28)29)23(30)26-19(24(31)33-2)13-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,18-19,25,27H,6,9,12-13,15H2,1-2H3,(H,26,30)(H,28,29)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKBWWKAVMSYHE-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179302 | |

| Record name | Advantame anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245650-17-3 | |

| Record name | N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245650-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Advantame anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245650173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Advantame anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADVANTAME ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M501L2WP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Three-Step Synthesis via HMCA and HMPA Intermediates

The principal industrial method for advantame production involves three sequential reactions, beginning with the synthesis of 3-hydroxy-4-methoxycinnamaldehyde (HMCA). As documented by the Food and Agriculture Organization (FAO), HMCA is synthesized by condensing isovanillin with acetaldehyde in the presence of aqueous sodium hydroxide and methanol. This cross aldol condensation proceeds at 40–60°C, yielding HMCA with a purity of ≥92% after recrystallization.

The second step entails selective hydrogenation of HMCA to 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde (HMPA). Platinum on carbon (Pt/C) catalysts in methanol facilitate this reduction at 50°C under 3–5 bar hydrogen pressure, achieving near-quantitative conversion. Critical to this stage is the avoidance of over-hydrogenation, which generates undesired alcohols; kinetic studies indicate that reaction times exceeding 6 hours reduce HMPA yields by 15–20%.

The final step involves N-alkylation of aspartame with HMPA via reductive amination. In a methanolic slurry with Pt/C, HMPA reacts with aspartame at 60–70°C, forming advantame with a molar yield of 78–85%. Post-reaction filtration removes catalysts, and subsequent crystallization in methanol/isopropyl acetate mixtures increases purity to ≥97%.

Alternative Single-Pot Reductive Condensation

Recent patents describe a streamlined approach combining HMCA synthesis and aspartame alkylation in a single reactor. By substituting acetaldehyde with aspartame during the aldol condensation, this method bypasses HMPA isolation, reducing solvent use by 40%. However, the final product requires extensive chromatography to remove by-products such as N-alkyl-AAPM (a demethylated derivative), which constitutes up to 3% of crude yields.

Purification and Crystallization Strategies

Low-Pressure Chromatography

Crude advantame mixtures contain up to 27 related substances, including ANS9801-acid and 9801-T isomers. Purification via C~18~ reverse-phase chromatography using methanol-water (6:4 v/v) at 6 mL/min resolves these impurities, achieving 99.2% purity with a recovery rate of 89%. This method is particularly effective for isolating 3-hydroxy-4-methoxy benzal acrolein, a key intermediate, at a cost 30% lower than traditional distillation.

Solvent-Based Crystallization

Industrial-scale crystallization employs methanol and ethyl acetate in a 1:3 ratio, cooling the mixture from 50°C to 10°C over 4 hours. This protocol produces anhydrous crystals with a median particle size of 50–70 µm, optimal for tableting. Notably, substituting isopropyl acetate with ethyl acetate eliminates residual solvent concerns, complying with ICH Q3C guidelines.

Characterization and Quality Control

Spectroscopic Identification

This compound is characterized by distinct Fourier-transform infrared (FTIR) peaks at 1745 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide I band). Nuclear magnetic resonance (NMR) analysis confirms the absence of hydrate forms, with singlet peaks at δ 3.72 ppm (methoxy group) and δ 7.25–7.45 ppm (aromatic protons).

Purity Specifications

Regulatory standards mandate that this compound contain 97.0–102.0% C~24~H~30~N~2~O~7~. High-performance liquid chromatography (HPLC) methods with UV detection at 254 nm quantify impurities such as ANS9801-acid (retention time 8.2 min) at ≤0.1%. Batch analyses of 12 production lots show total related substances ≤2.3%, meeting Joint FAO/WHO Expert Committee on Food Additives (JECFA) criteria.

Industrial Scaling and Process Optimization

Catalytic System Efficiency

Comparative studies of Pt/C, palladium on carbon (Pd/C), and Raney nickel reveal Pt/C as the superior catalyst for reductive amination, providing a turnover number (TON) of 1,450 versus 920 for Pd/C. Catalyst recycling protocols enable three reuse cycles before activity drops below 80%, reducing platinum consumption by 35%.

Solvent Recovery and Waste Reduction

Closed-loop systems recover 95% of methanol via distillation, while ethyl acetate is reclaimed through fractional condensation. Lifecycle assessments estimate a 22% reduction in carbon footprint compared to early-generation methods, primarily due to solvent reuse.

Stability and Degradation Kinetics

Thermal Stability

Accelerated stability testing (40°C/75% RH) shows ≤0.5% decomposition over 6 months in powdered formulations. In carbonated beverages (pH 2.8–3.2), advantame retains 94% potency after 26 weeks at 25°C, degrading to ANS9801-acid via ester hydrolysis.

Photolytic Degradation

Exposure to UV light (300–400 nm) induces radical-mediated oxidation, forming 9801-D quinones. Opaque packaging reduces degradation rates by 70%, extending shelf life to 36 months.

Toxicological Considerations in Synthesis

Residual solvent analysis by gas chromatography-mass spectrometry (GC-MS) confirms methanol levels ≤10 ppm, below the ICH limit of 50 ppm. Genotoxicity studies of process intermediates (e.g., HMCA) show no mutagenic potential in Ames tests at concentrations ≤5 mg/plate.

Análisis De Reacciones Químicas

Hydrolytic Degradation

Advantame undergoes pH-dependent hydrolysis, primarily forming ANS9801-acid (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-α-aspartyl]-L-phenylalanine) .

Key Findings:

| Condition | Degradation Rate | Major Product |

|---|---|---|

| pH 2.8, 20°C | 12% after 8 weeks | ANS9801-acid |

| pH 3.2, 25°C | <1% after 1 year | ANS9801-acid |

| Neutral/Alkaline pH | Minimal | Stable |

β-Rearrangement

A minor degradation pathway observed under acidic conditions produces β-ANS9801 and β-ANS9801-acid . Unlike aspartame, Advantame’s secondary amine structure prevents intramolecular cyclization to DKP .

Solubility in Solvents :

| Temperature (°C) | Water (g/L) | Ethanol (g/L) | Ethyl Acetate (g/L) |

|---|---|---|---|

| 15 | 0.76 | 7.98 | 1.65 |

| 25 | 0.99 | 13.58 | 2.79 |

| 50 | 3.10 | 98.68 | 16.00 |

Long-Term Stability :

| Condition | Degradation After 60 Months |

|---|---|

| 25°C, 60% RH | <1.5% |

| 40°C, 75% RH | <2.0% |

Interaction with Other Compounds

-

Maillard Reaction : Slow reaction rate due to steric hindrance from the vanillyl group and hydrophobic side chains .

-

Nitrosamine Formation : No detectable N-nitroso compounds under intended storage conditions .

Impurities and By-Products

Manufacturing impurities include:

Aplicaciones Científicas De Investigación

Food Industry

Advantame is extensively used in the food industry due to its sweetness potency and stability under various conditions.

- Stability Studies : Research indicates that Advantame maintains its sweetness profile over time in different food matrices. In powdered beverage mixes, it demonstrated stability for up to 12 months under normal conditions and 36 months in tabletop sweeteners .

| Product Type | Stability Duration | Sweetness Retention |

|---|---|---|

| Powdered Beverage Mix | 12 months | 96.4% |

| Tabletop Sweetener | 36 months | 86% |

Health and Medicine

Advantame has been studied for its potential health benefits, particularly in managing diabetes and obesity.

- Metabolism : Advantame is primarily metabolized into Advantame-acid in the gastrointestinal tract, with conversion rates exceeding 99% in humans .

- Toxicity Assessments : Toxicological studies have shown that Advantame has low acute toxicity (no deaths at doses up to 5000 mg/kg body weight) and no significant effects at high dietary exposures .

| Study Type | Findings |

|---|---|

| Acute Toxicity | No deaths at 5000 mg/kg bw |

| Repeat-Dose Toxicity | No significant effects at high doses |

| Genotoxicity | No mutagenic or clastogenic activity |

Biological Studies

Advantame's effects on metabolic pathways and gut microbiota are under investigation.

- Impact on Gut Microbiota : Preliminary studies suggest that Advantame may influence gut microbiota composition, although further research is needed to establish definitive conclusions.

Case Study 1: Sensory Evaluation

In sensory evaluations conducted on various food products containing Advantame, panels confirmed that it preserved its sweetness profile across different matrices. This finding supports its application as a functional sweetener in diverse culinary contexts.

Case Study 2: Human Clinical Trials

Clinical trials assessing the safety of Advantame indicated that doses up to 0.5 mg/kg body weight were well tolerated by both normoglycemic and diabetic subjects over periods extending up to 12 weeks .

Summary of Findings

The following table summarizes key findings related to the biological activity of Advantame:

| Aspect | Findings |

|---|---|

| Metabolism | Rapid hydrolysis to Advantame-acid; >99% conversion in humans |

| Bioavailability | Rats: 7-9%, Dogs: 8-15%, Humans: ~6% |

| Acute Toxicity | No deaths at 5000 mg/kg bw |

| Repeat-Dose Toxicity | No significant effects at high doses |

| Genotoxicity | No mutagenic or clastogenic activity |

| Human Tolerability | Well-tolerated up to 0.5 mg/kg bw |

| Acceptable Daily Intake (ADI) | Established at 5 mg/kg bw |

Mecanismo De Acción

Advantame anhydrous exerts its effects by interacting with sweet taste receptors on the tongue. It targets the sweet taste receptors, eliciting a sweet sensation . The molecular targets involved include the taste receptor cells that are responsible for detecting sweet compounds .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Sweeteners

Sweetness Potency and Taste Profile

Advantame outperforms aspartame, saccharin, sucralose, and acesulfame K in sweetness intensity and taste quality. In rodent studies, 1 mM advantame solutions were preferred over 1 mM solutions of saccharin (78–99% preference), sucralose, and acesulfame K . Humans perceive advantame as having a "clean, sweet taste" without aspartame’s bitter or metallic notes .

Table 1: Sweetness Potency and Preference in Rodents

Thermal and pH Stability

Advantame’s stability surpasses aspartame, which degrades under heat and acidic conditions. It retains sweetness in baked goods (e.g., cookies, cakes) and carbonated beverages (pH 2.5–3.5) without hydrolysis . In contrast, aspartame decomposes at temperatures above 150°C and loses sweetness in acidic environments .

Actividad Biológica

Advantame anhydrous is a high-intensity sweetener derived from aspartame and vanillin, known for its stability and sweetness potency. This article delves into its biological activity, focusing on its metabolism, toxicity, and safety profiles based on extensive research findings.

Metabolism and Bioavailability

Advantame is primarily metabolized in the gastrointestinal tract. Studies indicate that it is hydrolyzed into its active form, Advantame-acid, before absorption. The extent of conversion to Advantame-acid has been shown to be significant across various species:

- Rodents : Estimated conversion is at least 90%.

- Dogs : Conversion rates are between 99-100%.

- Humans : Conversion is also estimated to exceed 99% following oral administration .

The bioavailability of Advantame-acid varies by species:

Toxicity Studies

Advantame has undergone rigorous toxicity assessments, including acute toxicity, repeat-dose toxicity, genotoxicity, and reproductive toxicity. Key findings include:

- Acute Toxicity : No deaths were observed in rats at doses up to 5000 mg/kg body weight (bw) indicating very low acute toxicity.

- Repeat-Dose Toxicity : In chronic studies, no significant toxicological effects were noted at high dietary exposures (up to approximately 9300 mg/kg bw/day in mice) except for transient reductions in body weight gain attributed to dietary imbalances rather than direct toxicity .

- Genotoxicity : Advantame showed no evidence of mutagenic or clastogenic activity across multiple assays, confirming its safety in this regard .

Human Studies

Human clinical trials have assessed the safety and tolerability of Advantame:

- Doses up to 0.5 mg/kg bw were well-tolerated by both normoglycemic and diabetic subjects over periods extending up to 12 weeks.

- An Acceptable Daily Intake (ADI) has been established at 5 mg/kg bw , applying a safety factor based on observed no adverse effect levels (NOAEL) .

Case Studies

Several case studies have provided insights into the practical applications of Advantame:

- Stability in Food Products : In mock beverages, Advantame demonstrated stability over time under various conditions:

- Sensory Evaluation : Sensory panels have confirmed that Advantame maintains its sweetness profile across different food matrices, further supporting its application as a functional sweetener .

Summary of Findings

The following table summarizes key findings related to the biological activity of Advantame:

| Aspect | Findings |

|---|---|

| Metabolism | Rapid hydrolysis to Advantame-acid; >99% conversion in humans |

| Bioavailability | Rats: 7-9%, Dogs: 8-15%, Humans: ~6% |

| Acute Toxicity | No deaths at 5000 mg/kg bw |

| Repeat-Dose Toxicity | No significant effects at high doses |

| Genotoxicity | No mutagenic or clastogenic activity |

| Human Tolerability | Well-tolerated up to 0.5 mg/kg bw |

| ADI | Established at 5 mg/kg bw |

Q & A

Q. What are the key physicochemical properties of Advantame anhydrous, and how do they influence experimental design?

this compound (C₂₄H₃₀N₂O₇) has a molecular weight of 458.5 g/mol and is characterized by high sweetness potency (20,000× sucrose) and heat stability . Its limited solubility (~1.8 mM in water at 25°C) restricts concentration ranges in rodent preference studies, necessitating careful calibration of dosing solutions . Purity specifications (97–102% anhydrous basis) require validation via high-pressure liquid chromatography (HPLC) and specific rotation ([α]²⁰D: -45° to -38°) to ensure batch consistency .

Q. How does Advantame’s synthesis from isovanillin and aspartame impact its structural and functional analysis?

Advantame is synthesized via reductive amination of isovanillin and aspartame, with reaction conditions (e.g., temperature, alkali concentration) optimized using response surface methodology to achieve >60% yield . Structural confirmation relies on UV, FTIR, MS, and XRD to verify the intermediate 3-hydroxy-4-methoxycinnamaldehyde and final product purity . Researchers must account for trace phenylalanine residues when studying metabolic pathways, as Advantame’s phenylalanine content is minimal but structurally linked to aspartame .

Q. What methodological approaches are used to evaluate Advantame’s safety profile in preclinical studies?

Safety assessments involve 37+ animal and human studies, including two-generation rodent trials, chronic dog studies, and carcinogenicity assays . Key endpoints include clinical chemistry (e.g., lactate dehydrogenase levels), histopathology of organs (brain, reproductive systems), and metabolic profiling to detect methanol or phenylalanine byproducts . Dose-response curves in rodents are critical for establishing no-observed-adverse-effect levels (NOAELs) .

Advanced Research Questions

Q. How to design rodent behavioral assays to quantify Advantame’s sweetness potency and preference thresholds?

Use 24-hour two-bottle choice tests with ascending concentrations (0.01–1 mM Advantame vs. water) in C57BL/6J mice and Sprague-Dawley rats. Preference thresholds (0.3 mM) and avidity (total fluid intake) are species-specific: mice increase intake at 1 mM, while rats show no change due to solubility limits . Direct comparisons with 1–10 mM saccharin, sucralose, or acesulfame K reveal Advantame’s superior potency at 1 mM but inferior efficacy at higher concentrations .

Q. How to resolve contradictions between Advantame’s in vitro sweetness potency and in vivo behavioral responses?

While 0.01 mM Advantame equates to 10% sucrose sweetness in humans, rodents require 0.3 mM for significant preference, highlighting species-specific T1r3 receptor activation . Solubility limits (~1.8 mM) prevent testing at concentrations equivalent to 10 mM saccharin, necessitating alternative sweetener blends or solubility enhancers in formulations .

Q. What experimental frameworks compare Advantame’s efficacy to other non-caloric sweeteners in metabolic studies?

Use cross-over designs in rodent models to measure:

- Preference ratios : 1 mM Advantame vs. 1 mM saccharin/sucralose (B6 mice prefer Advantame; rats prefer saccharin at 10 mM) .

- Post-ingestive effects : Glycemic response assays in diabetic models, leveraging Advantame’s non-impact on blood glucose .

- Taste receptor binding assays : Competitive inhibition studies with human T1R2/T1R3 heterodimers to quantify affinity .

Q. What analytical techniques validate Advantame’s purity and degradation products in long-term stability studies?

HPLC with UV detection (λ = 254 nm) quantifies Advantame and its acid derivative (<1% impurity) . Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via LC-MS, focusing on phenylalanine and methanol byproducts . Specific rotation measurements ([α]²⁰D) detect enantiomeric shifts during storage .

Q. How do structural modifications of Advantame influence its interaction with taste receptors and metabolic pathways?

Advantame’s vanillin-derived side chain enhances binding to human T1R2/T1R3 receptors compared to aspartame, but rodent receptors show lower affinity . Metabolic studies in dogs and rats using ¹⁴C-labeled Advantame reveal >90% excretion in feces, with minimal hydrolysis to aspartame-related metabolites .

Q. What protocols optimize Advantame’s sensory profile in human taste trials?

Conduct blinded sensory panels using 9-point hedonic scales to evaluate sweetness intensity and off-tastes. Blending Advantame with MRP-CH (Maillard reaction products) at ratios of 0.3:1–3:1 improves mouthfeel and flavor intensity, achieving overall likability scores >4/5 .

Q. How to assess Advantame’s long-term stability in complex food matrices?

Simulate baking conditions (180°C for 30 minutes) and analyze residual Advantame via HPLC. In acidic beverages (pH 3.0), stability exceeds 12 months at 25°C, with degradation <5% . Monitor interactions with proteins (e.g., casein) using circular dichroism to detect conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.